molecular formula C9H17N3 B11735505 ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11735505
M. Wt: 167.25 g/mol
InChI Key: JOYIRCMNHCBENN-UHFFFAOYSA-N
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Description

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or tetrahydrofuran (THF) at a temperature range of 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Propyl-1H-pyrazole-5-carbaldehyde
  • Ethyl-1H-pyrazole-5-amine
  • 1-Methyl-1H-pyrazole-5-amine

Uniqueness

Ethyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(2-propylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-3-7-12-9(5-6-11-12)8-10-4-2/h5-6,10H,3-4,7-8H2,1-2H3

InChI Key

JOYIRCMNHCBENN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC

Origin of Product

United States

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